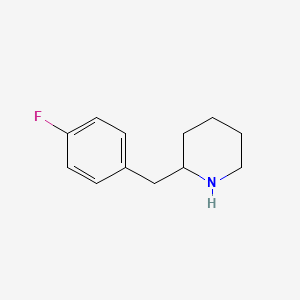

![molecular formula C16H13ClN2O B1366007 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881041-15-2](/img/structure/B1366007.png)

6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

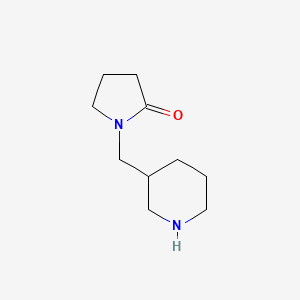

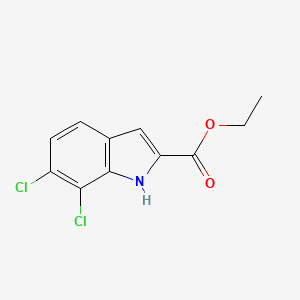

6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C16H13ClN2O . It belongs to the class of imidazopyridines, which are recognized as important fused bicyclic 5–6 heterocycles due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazopyridines, including 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of this compound includes a fused bicyclic 5–6 heterocycle, which is a common feature in imidazopyridines . The presence of chlorine, two nitrogen atoms, and a carbaldehyde group in the molecule could potentially influence its reactivity and interactions with other molecules.Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde are not detailed in the search results, imidazopyridines in general can undergo a variety of reactions due to their structural character .Physical And Chemical Properties Analysis

The average mass of 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is 284.740 Da, and its monoisotopic mass is 284.071655 Da .Scientific Research Applications

Medicinal Chemistry Drug Development

Imidazopyridine compounds are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry. They are often used in the synthesis of pharmaceuticals due to their beneficial properties, such as being able to easily cross biological membranes and bind to various biological targets .

Material Science Structural Character

The structural character of imidazopyridines makes them useful in material science. Their fused bicyclic 5–6 heterocycles can be advantageous in creating materials with specific desired properties .

Therapeutic Potential Antimicrobial Activity

Imidazole-containing compounds, which include imidazopyridines, have shown potential in antimicrobial therapy. They can be designed to target specific pathogens effectively, offering a promising avenue for new treatments .

Tuberculosis Treatment Anti-TB Activity

Recent developments have indicated that certain imidazopyridine analogues exhibit significant potency against both extracellular and intracellular Mycobacterium tuberculosis (Mtb), suggesting their use in treating tuberculosis .

Catalysis Copper (II) Salt Complexes

Imidazo[1,2-a]pyridine derivatives can form complexes with copper (II) salts, which show catalytic activity. These complexes can be used in various chemical reactions to accelerate reaction rates or improve yield .

Future Directions

Imidazopyridines, including 6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, have a wide range of applications in medicinal chemistry . Their potential in the development of new drugs, especially for infectious diseases like tuberculosis, is a promising area for future research .

Mechanism of Action

Target of Action

It is known that imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against mdr-tb and xdr-tb . This suggests that they may interact with targets that are crucial for the survival and replication of the tuberculosis bacteria.

Biochemical Pathways

The imidazo[1,2-a]pyridine scaffold has been recognized for its wide range of applications in medicinal chemistry . This suggests that it may interact with multiple biochemical pathways.

Pharmacokinetics

One imidazo[1,2-a]pyridine analogue with a 2-ethyl-6-chloro ring showed good microsomal stability .

Result of Action

In an acute tb mouse model, treatment with an imidazo[1,2-a]pyridine analogue resulted in a significant reduction of bacterial load .

Action Environment

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These synthesis methods suggest that the compound’s action could potentially be influenced by various environmental factors during its synthesis.

properties

IUPAC Name |

6-chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-10-3-4-12(7-11(10)2)16-14(9-20)19-8-13(17)5-6-15(19)18-16/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAHTXIMHNAXDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)

![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)

![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)